6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol
Overview
Description
6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol is an organic compound that features a tetrahydropyran ring attached to a hexynol chain. This compound is notable for its unique structure, which combines a cyclic ether with an alkyne and an alcohol functional group. It is used in various chemical reactions and has applications in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol typically involves the protection of alcohols using tetrahydropyranyl (THP) groups. One common method is the reaction of an alcohol with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature . The resulting THP ether can then be subjected to further reactions to introduce the alkyne functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or ketones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The THP group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Acid-catalyzed hydrolysis using acetic acid in a tetrahydrofuran/water solution or p-toluenesulfonic acid in water.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted ethers or alcohols.
Scientific Research Applications
6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.
Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its role in drug design and development, particularly in the synthesis of complex molecules.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol involves its ability to act as a protecting group for alcohols. The tetrahydropyran ring can be easily attached and removed under mild conditions, making it a versatile tool in organic synthesis. The alkyne and alcohol functionalities allow for further chemical modifications, enabling the synthesis of a wide range of compounds.
Comparison with Similar Compounds
Similar Compounds
2-(tetrahydro-2H-pyran-2-yloxy)ethanol: Similar structure with an ethyl chain instead of a hexynol chain.
4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid: Contains a benzenecarboxylic acid group attached to the hexyl chain.
Uniqueness
6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol is unique due to the presence of both an alkyne and an alcohol functional group, which allows for a diverse range of chemical reactions and applications. Its ability to act as a protecting group for alcohols while also undergoing various chemical transformations makes it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
6-(oxan-2-yloxy)hex-2-yn-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11-12H,2-3,5-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRBCXHVYAKSKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCC#CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453428 | |
Record name | 6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66084-35-3 | |
Record name | 6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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